

understanding the reactivity of BH₃·SMe₂

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Compound of Interest

Compound Name: (Dimethyl sulfide)trihydroboron

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An In-Depth Technical Guide to the Reactivity of Borane Dimethyl Sulfide (BH₃·SMe₂) For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Properties

Borane dimethyl sulfide (BH₃·SMe₂ or BMS) is a widely utilized reagent in organic synthesis, primarily for hydroboration and the selective reduction of various functional groups.^[1] It is a coordination complex of borane (BH₃), a strong Lewis acid, with dimethyl sulfide (SMe₂), a Lewis base.^{[1][2]} This complexation stabilizes the highly reactive borane monomer, offering significant advantages over gaseous diborane (B₂H₆) or the less stable borane-tetrahydrofuran complex (BH₃·THF).^{[1][3]}

The dimethyl sulfide ligand moderates the reactivity of borane, enhancing the reagent's practicality and safety.^{[1][4]} Key advantages of BH₃·SMe₂ include its higher stability, increased solubility in most aprotic solvents, and commercial availability in high concentrations (e.g., 10 M).^[1] Unlike BH₃·THF, it does not require stabilizers like sodium borohydride, which can lead to undesired side reactions.^{[1][4]}

Physical and Chemical Properties:

- Appearance: Colorless liquid^{[1][5]}
- Chemical Formula: BH₃·S(CH₃)₂^[1]
- Molar Mass: 75.96 g/mol ^[1]

- Density: 0.801 g/mL at 25 °C[1][6]
- Stability: More stable than $\text{BH}_3\cdot\text{THF}$, especially in the presence of moisture and oxygen.[1]

Key Reactivity Profiles and Mechanisms

The reactivity of $\text{BH}_3\cdot\text{SMe}_2$ is rooted in the electrophilic nature of the borane moiety.[2][3] The boron atom is electron-deficient and readily attacks electron-rich centers, such as double bonds and carbonyl oxygens, initiating hydroboration or reduction.[2]

Hydroboration of Alkenes and Alkynes

$\text{BH}_3\cdot\text{SMe}_2$ is a premier reagent for the hydroboration of carbon-carbon double and triple bonds.[4] In solution, the dimethyl sulfide ligand dissociates, freeing the borane to react with the unsaturated substrate.[4] The overall process, typically followed by an oxidative workup, is a cornerstone of modern synthesis for producing alcohols with specific regiochemistry and stereochemistry.

Mechanism and Selectivity:

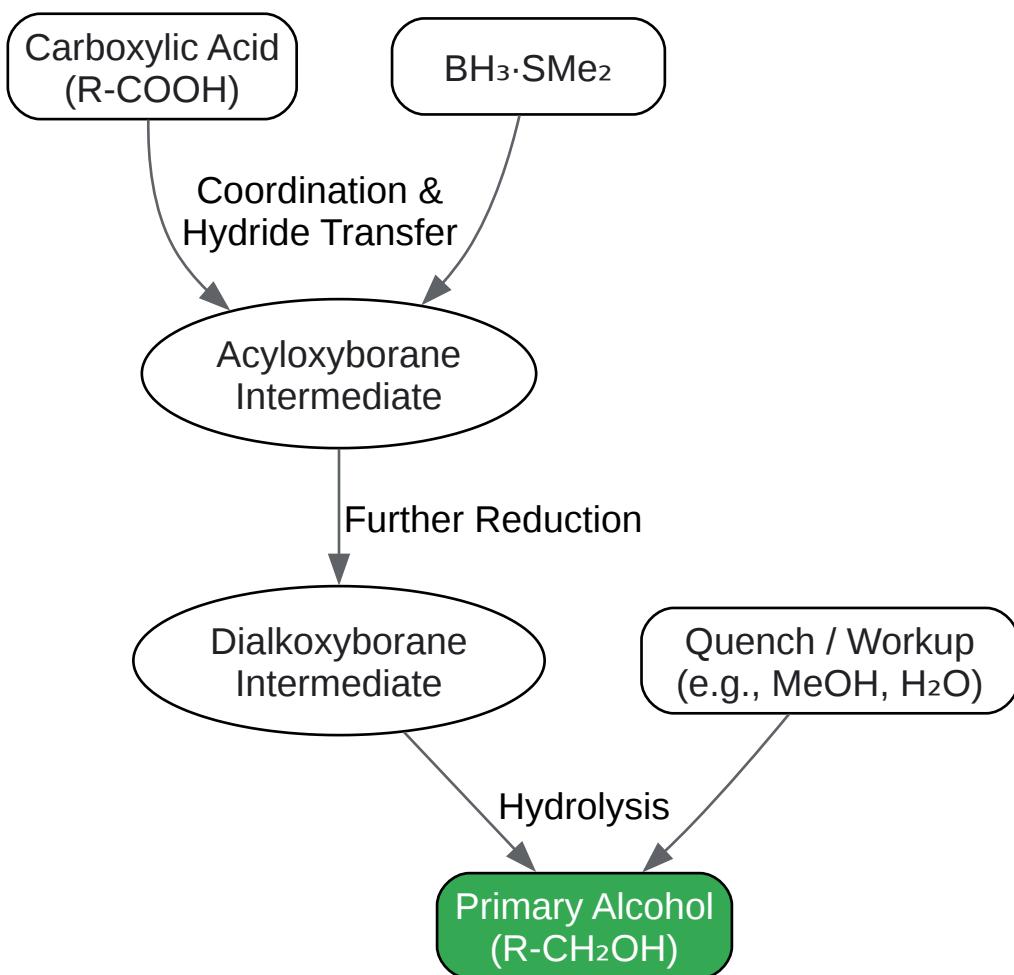
- Mechanism: The hydroboration step proceeds through a concerted, four-centered transition state where the B-H bond adds across the π -system.[7][8][9] This single-step mechanism means no carbocation intermediates are formed, thus preventing molecular rearrangements.[7]
- Regioselectivity (Anti-Markovnikov): Boron, the more electropositive atom, adds to the less sterically hindered carbon of the double bond, while the hydride (H^-) adds to the more substituted carbon.[7][10] Subsequent oxidation replaces the boron with a hydroxyl group, resulting in an "anti-Markovnikov" alcohol.[7]
- Stereoselectivity (Syn-Addition): The boron and hydrogen atoms are delivered to the same face of the double bond, a process known as syn-addition.[9][10] This stereospecificity is crucial for controlling the stereochemistry of the final product.

General workflow for the hydroboration-oxidation of alkenes.

Reduction of Functional Groups

$\text{BH}_3\cdot\text{SMe}_2$ is a versatile reducing agent for a wide array of functional groups. Its selectivity makes it particularly valuable in complex molecule synthesis where certain groups must remain untouched.

Mechanism of Carbonyl Reduction: The reduction is initiated by the coordination of the Lewis acidic boron atom to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and susceptible to hydride attack from the borane.



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Simplified pathway for carboxylic acid reduction by $\text{BH}_3\cdot\text{SMe}_2$.

Data Presentation: Reactivity and Comparison

Table 1: Chemoselectivity and Reactivity of $\text{BH}_3\cdot\text{SMe}_2$

This table summarizes the typical reactivity of $\text{BH}_3\cdot\text{SMe}_2$ with common organic functional groups under standard conditions.

Functional Group	Product	Relative Reactivity/Notes
Carboxylic Acid	Primary Alcohol	Fast. Often faster than reduction of esters or amides. [2] [3]
Amide (Primary, Secondary, Tertiary)	Amine	Generally fast and efficient. [2]
Aldehyde / Ketone	Primary / Secondary Alcohol	Rapid reduction. [1] [4]
Ester	Primary Alcohol	Reducible, but often requires more stringent conditions (e.g., heating) than acids or amides. [1] [11]
Nitrile	Primary Amine	Effective, typically requires heating. [1] [4] [12]
Imine / Oxime	Amine	Readily reduced. [3] [13]
Alkene / Alkyne	Organoborane	Undergoes hydroboration.
Lactone	Diol	Reduced effectively. [1] [4]
Epoxide	Alcohol	Reduced to the corresponding alcohol. [1] [4]
Acid Chloride	No Reaction	Generally not reduced by $\text{BH}_3\cdot\text{SMe}_2$. [1]
Nitro Group	No Reaction	Generally not reduced. [4]
Organic Azide	Very Slow Reaction	$\text{BH}_3\cdot\text{SMe}_2$ is noted to be extremely slow for azide reduction compared to other borane reagents like $\text{BH}_3\cdot\text{THF}$ or $\text{BHCl}_2\cdot\text{SMe}_2$.
Halides (Alkyl/Aryl)	No Reaction	Typically unreactive.

Table 2: Comparison of Common Borane Reagents

Feature	$\text{BH}_3\cdot\text{SMe}_2$ (BMS)	$\text{BH}_3\cdot\text{THF}$	Diborane (B_2H_6)
Physical State	Liquid (neat or in solution).[1]	Solution (typically 1 M in THF).[3]	Pyrophoric Gas[2][3]
Stability	High; stable to moisture/air for short periods.[1]	Lower; degrades over time, especially with moisture.[12]	Highly unstable and reactive.[3]
Concentration	High (up to 10 M or neat).[1][12]	Low (typically ~1 M).[3]	N/A (Gas)
Handling	Relatively easy; strong odor is a drawback.[5][12][14]	Requires careful handling due to THF peroxide risk.[3]	Extremely difficult and hazardous.[3]
Reactivity	Slightly lower than $\text{BH}_3\cdot\text{THF}$ due to stronger Lewis base complex.[3]	More reactive than $\text{BH}_3\cdot\text{SMe}_2$.[3]	Highest reactivity.
Common Use	Reductions and hydroborations, especially on a large scale.[2]	Lab-scale reductions and hydroborations.	Specialized applications.

Experimental Protocols

Safety Precaution: All manipulations involving $\text{BH}_3\cdot\text{SMe}_2$ must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). The reagent is flammable and reacts violently with water.[1][15] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[16]

Protocol 4.1: General Procedure for Reduction of a Carboxylic Acid

This protocol is a generalized procedure based on common laboratory practices.[2][5]

- **Setup:** A dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The glassware must be thoroughly dried to prevent quenching of the reagent.
- **Reagents:** Dissolve the carboxylic acid (1.0 eq.) in a suitable dry, aprotic solvent (e.g., tetrahydrofuran, THF, ~10 volumes) in the reaction flask.
- **Addition:** Cool the solution to 0 °C using an ice bath. Add $\text{BH}_3\cdot\text{SMe}_2$ (typically 1.0-2.0 eq.) dropwise via the dropping funnel over a period of 30-60 minutes. Vigorous gas evolution (hydrogen) may be observed.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.[2]
- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add methanol or ethanol dropwise to quench the excess borane. Note: This step is exothermic and produces hydrogen gas.[2]
- **Workup:** After stirring for 1-2 hours post-quench, pour the mixture into water (~10 volumes) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[2]

Protocol 4.2: General Procedure for Hydroboration-Oxidation of an Alkene

This two-step protocol is a standard method for converting an alkene to an anti-Markovnikov alcohol.

- **Hydroboration Step:**
 - **Setup:** Use the same inert atmosphere setup as described in Protocol 4.1.

- Reagents: Place the alkene (1.0 eq.) in the flask with dry THF.
- Addition: At 0 °C, add $\text{BH}_3\cdot\text{SMe}_2$ (approx. 0.33-0.5 eq., as one mole of BH_3 can react with three moles of alkene) dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the hydroboration is complete (monitored by TLC or GC).
- Oxidation Step:
 - Reagents: Cool the reaction mixture (containing the trialkylborane intermediate) to 0 °C.
 - Addition: Slowly and sequentially add an aqueous solution of sodium hydroxide (e.g., 3 M NaOH), followed by the dropwise addition of hydrogen peroxide (e.g., 30% H_2O_2). The temperature should be carefully monitored and maintained below 40 °C.
 - Reaction: Stir the biphasic mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the oxidation is complete.
 - Workup and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine, wash, dry, and concentrate the organic layers. Purify the resulting alcohol as needed.

Role in Drug Development

The chemoselectivity of $\text{BH}_3\cdot\text{SMe}_2$ makes it an invaluable tool in pharmaceutical and drug development, where complex molecules with multiple functional groups are common. The ability to reduce a carboxylic acid or amide in the presence of an ester, nitro group, or halide is critical for efficient and high-yielding synthetic routes.[2][4] While borane itself is not typically incorporated into the final drug molecule, the transformations it enables are fundamental.

Boron-containing compounds, particularly boronic acids, are a growing class of pharmaceuticals due to boron's unique ability to form stable, reversible covalent bonds with biological targets.[17][18] The synthesis of these advanced intermediates often relies on precise and selective reagents like $\text{BH}_3\cdot\text{SMe}_2$.



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Role of BH₃·SMe₂ in a selective transformation step.

Safety and Handling

BH₃·SMe₂ is a hazardous chemical that requires strict safety protocols.

- Flammability: The complex and its vapors are highly flammable. It must be kept away from heat, sparks, and open flames.[1][19][20]
- Reactivity with Water: It reacts violently with water and other protic solvents (like alcohols) to release flammable hydrogen gas.[1][15] All reactions must be conducted under anhydrous conditions.
- Handling: Always handle under an inert atmosphere (nitrogen or argon).[15][19] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[15][19]
- Storage: Store in a tightly sealed container under nitrogen in a cool, dry, well-ventilated area, typically in a refrigerator designated for flammable reagents.[15][20]
- Toxicity and Odor: The reagent has a strong, unpleasant smell due to the dimethyl sulfide.[14] Inhalation of vapors should be avoided.[20]
- Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[16] Work should always be performed in a chemical fume hood.[15]

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